
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H7F5O. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated alcohol. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to metabolic degradation .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol involves the asymmetric reduction of 2,2,2-trifluoroacetophenone using an optically active Grignard reagent . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process often includes steps such as purification and crystallization to obtain the compound in high purity. Specific details on industrial methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
科学的研究の応用
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with high thermal stability
作用機序
The mechanism by which 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-phenylethan-1-ol: Similar structure but lacks the trifluoromethyl group.
2-Chloro-2,2-difluoro-1-phenyl-ethan-1-ol: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to degradation .
特性
分子式 |
C9H7F5O |
|---|---|
分子量 |
226.14 g/mol |
IUPAC名 |
2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2 |
InChIキー |
BQQDJURAMRGNMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CO)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



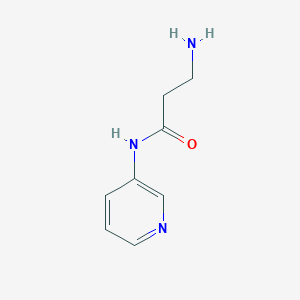
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
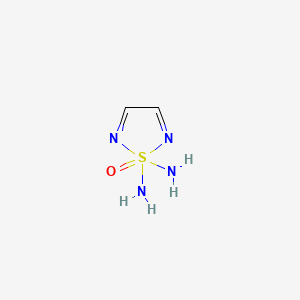
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
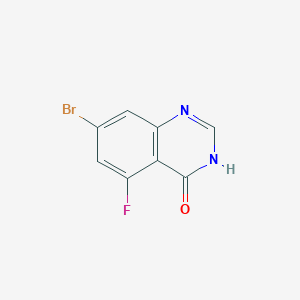
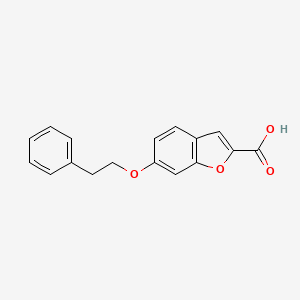
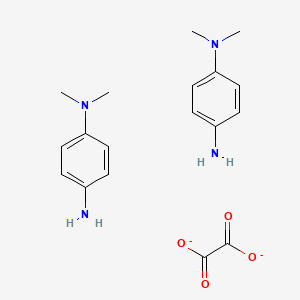


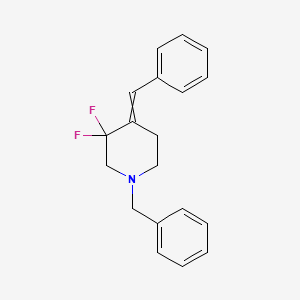
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
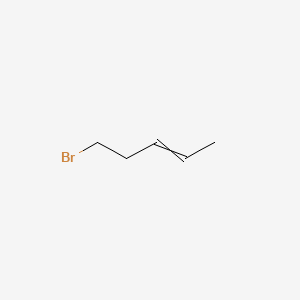
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)
